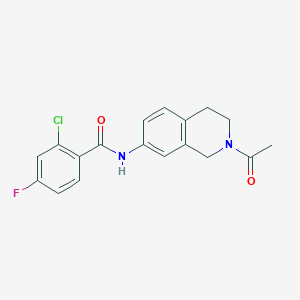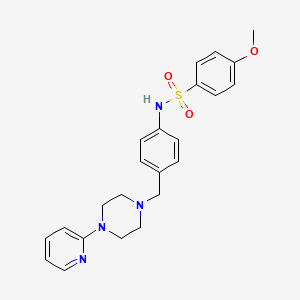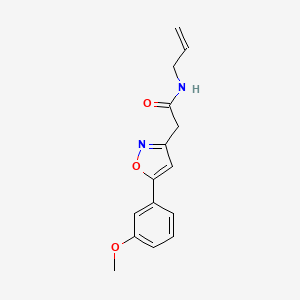![molecular formula C8H11BrF2O B2561357 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane CAS No. 2567504-99-6](/img/structure/B2561357.png)
1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes a bromomethyl group and a difluoromethyl group attached to an oxabicycloheptane framework
Preparation Methods
The synthesis of 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxabicycloheptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the bromomethyl group: This step often involves the bromination of a methyl group attached to the bicyclic core using reagents such as N-bromosuccinimide (NBS) under radical conditions.
Introduction of the difluoromethyl group: This can be accomplished through the use of difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.
Industrial production methods may involve continuous flow processes to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction of the difluoromethyl group can yield the corresponding methyl derivative.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Scientific Research Applications
1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the design of new drugs, especially those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability or specific electronic characteristics
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the bromomethyl and difluoromethyl groups can enhance the compound’s binding affinity and selectivity for its target, leading to more potent and specific biological effects .
Comparison with Similar Compounds
1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one: This compound also features a bromomethyl group but differs in the substitution pattern on the bicyclic core.
1,7-Bis(bromomethyl)-2,7-dimethylbicyclo[2.2.1]heptan-2-ol: This compound has two bromomethyl groups and an additional hydroxyl group, leading to different reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF2O/c9-4-8-2-1-7(3-8,5-12-8)6(10)11/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIHANRLNPVTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(CO2)C(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2561274.png)
![4-cyclopropyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B2561275.png)
![2-(5-chlorothiophen-2-yl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2561278.png)
![3-[4-Formyl-3-(4-phenylphenyl)pyrazol-1-yl]propanenitrile](/img/structure/B2561281.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2561284.png)
![N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2561285.png)

![4-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide](/img/structure/B2561287.png)


![methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate](/img/structure/B2561293.png)
![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2561294.png)
![3-hydroxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide](/img/structure/B2561295.png)
